C23H26ClFN2O2
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Overview
Description
. It is a second-generation antihistamine used to treat allergies. Loratadine is commonly sold under brand names such as Claritin and Claratyne . It is known for its effectiveness in alleviating symptoms of allergic rhinitis and urticaria (hives) without causing significant drowsiness .
Preparation Methods
Synthetic Routes and Reaction Conditions
Loratadine can be synthesized through a multi-step process. One common method involves the following steps :
Starting Material: The synthesis begins with 2-cyanopyridine.
Ritter Reaction: The cyano group is converted to an amide, avoiding nucleophilic attack by n-butyllithium.
Alkylation: Introduction of a halogenated benzene ring via benzyl alkylation.
Cyclization: Restoration of the cyano group and intramolecular cyclization to form a tricyclic heptanone structure using phosphorus oxychloride (POCl3).
McMurry Reaction: Final product formation through the McMurry reaction.
Industrial Production Methods
Industrial production of Loratadine typically involves large-scale application of the above synthetic route with optimization for yield and purity. The process includes rigorous purification steps such as recrystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Loratadine undergoes various chemical reactions, including:
Oxidation: Conversion to its active metabolite, desloratadine, in the liver.
Reduction: Not commonly involved in its primary metabolic pathway.
Substitution: Halogenation reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver facilitate the oxidation of Loratadine to desloratadine.
Substitution: Halogenation typically requires halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
Desloratadine: The primary active metabolite formed through oxidation.
Scientific Research Applications
Loratadine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying antihistamine synthesis and metabolism.
Biology: Investigated for its effects on histamine receptors and allergic response pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy and safety in treating allergic conditions.
Industry: Incorporated into various pharmaceutical formulations for over-the-counter allergy relief.
Mechanism of Action
Loratadine exerts its effects by selectively inhibiting peripheral histamine H1 receptors . This inhibition prevents histamine from binding to its receptors, thereby reducing allergic symptoms such as sneezing, itching, and runny nose. The molecular targets include histamine H1 receptors located on the surface of cells involved in the allergic response .
Comparison with Similar Compounds
Similar Compounds
Cetirizine: Another second-generation antihistamine with similar uses but differing in its chemical structure and pharmacokinetics.
Fexofenadine: Known for its non-sedative properties and used for similar indications as Loratadine.
Uniqueness
Loratadine is unique due to its high selectivity for peripheral H1 receptors, which minimizes central nervous system side effects such as drowsiness . Its long duration of action allows for once-daily dosing, making it convenient for patients .
Properties
Molecular Formula |
C23H26ClFN2O2 |
---|---|
Molecular Weight |
416.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetamide |
InChI |
InChI=1S/C23H26ClFN2O2/c24-17-6-10-19(11-7-17)26-21(28)15-27-14-13-23(29)12-2-1-3-20(23)22(27)16-4-8-18(25)9-5-16/h4-11,20,22,29H,1-3,12-15H2,(H,26,28) |
InChI Key |
ARYCMISIZKOYJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(C(C2C1)C3=CC=C(C=C3)F)CC(=O)NC4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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